molecular formula C7H4BrN B1334081 1-Bromo-4-isocyanobenzene CAS No. 33554-73-3

1-Bromo-4-isocyanobenzene

Cat. No.: B1334081
CAS No.: 33554-73-3
M. Wt: 182.02 g/mol
InChI Key: UVXCIFWBXFTMOD-UHFFFAOYSA-N
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Description

1-Bromo-4-isocyanobenzene is an organic compound with the molecular formula C7H4BrN. It is a derivative of benzene, where a bromine atom and an isocyanide group are attached to the benzene ring at the para positions. This compound is known for its applications in organic synthesis and coordination chemistry .

Preparation Methods

1-Bromo-4-isocyanobenzene can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromoaniline with formic acid in the presence of a dehydrating agent. The reaction proceeds as follows :

    Starting Material: 4-bromoaniline

    Reagent: Formic acid

    Reaction Conditions: Reflux in toluene with a water separator

    Product: this compound

The reaction mechanism involves the formation of an intermediate formamide, which then undergoes dehydration to yield the isocyanide product.

Chemical Reactions Analysis

1-Bromo-4-isocyanobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

1-Bromo-4-isocyanobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-isocyanobenzene primarily involves its ability to act as a ligand in coordination chemistry. The isocyanide group can donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation or carbon-carbon bond formation .

Comparison with Similar Compounds

1-Bromo-4-isocyanobenzene can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound distinct in its utility for coordination chemistry and organic synthesis.

Properties

IUPAC Name

1-bromo-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXCIFWBXFTMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373741
Record name 1-bromo-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33554-73-3
Record name 1-bromo-4-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-isocyanobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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